Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate
Description
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate (CAS: 180854-44-8) is a chiral piperidine derivative widely utilized in organic synthesis and pharmaceutical research. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol . The compound features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) protective group at the 1-position, a ketone at the 4-position, and an ethyl ester at the 2-position. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis, particularly in the preparation of carbene alcohols and intermediates for bioactive molecules .
This compound is commercially available with a purity of ≥95% and is stored under argon to prevent degradation . Key applications include its role in one-pot reactions involving trimethyl(trichloromethyl)silane for synthesizing 2,2,2-trichloroethyl carbinols .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQLRUBKDCOCI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180854-44-8 | |
| Record name | 180854-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Conditions
-
Nitrone Formation : (1R)-Phenylethylamine reacts with ethyl glyoxylate to form a chiral nitrone.
-
Cycloaddition : The nitrone undergoes 1,3-dipolar cycloaddition with but-3-en-1-ol, yielding an isoxazolidine intermediate.
-
Reductive Ring-Opening : Hydrogenolysis cleaves the N–O bond, producing a diamine.
-
Oxidation and Cyclization : Selective oxidation of the secondary alcohol to a ketone, followed by acid-mediated cyclization, forms the piperidine ring.
-
Boc Protection : Reaction with di-tert-butyl dicarbonate introduces the Boc group.
-
Esterification : Ethyl chloroformate converts the carboxylic acid to the ethyl ester.
Key Data
| Step | Yield (%) | Key Conditions |
|---|---|---|
| Cycloaddition | 78 | Toluene, 80°C, 12 h |
| Reductive Cleavage | 85 | H₂ (1 atm), Pd/C, MeOH |
| Boc Protection | 92 | Boc₂O, DMAP, CH₂Cl₂ |
| Overall Yield | 52 | Six steps |
This method provides excellent enantiomeric excess (>98% ee) but requires multiple purifications, limiting scalability.
Method 2: Cyclization of δ-N-Boc-Amino-β-Ketoesters
A two-step protocol from Organic & Biomolecular Chemistry (2018) utilizes β-ketoesters for piperidine ring formation.
Reaction Pathway
-
Imine Formation : N-Boc-4-piperidone reacts with a primary amine to form an imine.
-
Dianion Addition : Treatment with a Weiler dianion (generated from ethyl acetate and LDA) yields δ-N-Boc-amino-β-ketoesters.
-
Cyclization : HCl-mediated Boc deprotection followed by NaHCO₃-promoted cyclization affords the piperidine ring.
Optimization Insights
-
Solvent Effects : Toluene outperforms THF in minimizing side reactions during cyclization.
-
Catalyst Screening : Boron trifluoride etherate (0.1 eq.) enhances cyclization efficiency (yield: 68% vs. 45% without catalyst).
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 68 |
| Temperature | 80°C | 68 |
| Catalyst | BF₃·OEt₂ | 68 |
This route is operationally simpler but requires strict anhydrous conditions.
Method 3: Hydrazine Condensation and Nickel-Catalyzed Coupling
A patent (CN105153211A) describes a novel approach using hydrazine intermediates and nickel catalysis.
Synthetic Steps
-
Hydrazine Formation : N-Boc-4-piperidone reacts with hydrazine hydrate to form N-Boc-4-piperidine hydrazine.
-
Condensation : Reaction with 2-bromomalonaldehyde yields 1-(N-Boc-4-piperidine)-4-bromopyrazole.
-
Nickel-Catalyzed Borylation : Tetrahydroxydiboron and NiCl₂(dppp) facilitate boronic ester formation.
Performance Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydrazine Synthesis | 88 | 95 |
| Pyrazole Formation | 72 | 97 |
| Borylation | 55 | 98 |
While this method avoids cryogenic conditions, the moderate yield in the borylation step necessitates further optimization.
Comparative Analysis of Methodologies
The table below contrasts the three methods:
| Method | Key Advantage | Limitation | Scale-Up Potential |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High enantioselectivity | Multi-step, low overall yield | Limited |
| β-Ketoester Cyclization | Fewer steps, mild conditions | Anhydrous requirements | Moderate |
| Nickel-Catalyzed Borylation | Novel catalysis | Moderate yields | High (with optimization) |
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate plays a crucial role in the synthesis of drugs targeting neurological disorders. Its ability to undergo various chemical transformations makes it an essential building block for creating complex pharmaceutical compounds.
Key Applications:
- Drug Synthesis: Used as an intermediate in synthesizing novel drug candidates.
- Targeting Mechanisms: Facilitates the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
Peptide Synthesis
The compound is extensively used in peptide-based drug development due to its stability and enhanced bioavailability compared to other similar compounds.
Advantages:
- Improved Coupling Reactions: Increases yield and efficiency in peptide synthesis.
- Diverse Therapeutic Applications: Supports the creation of various peptide derivatives for therapeutic use.
Organic Synthesis
In synthetic organic chemistry, this compound is leveraged for creating complex organic molecules, aiding advancements in synthetic methodologies.
Research Insights:
- Versatile Intermediate: Acts as a key component in multi-step synthetic routes.
- Facilitates New Reactions: Enables the development of novel reactions and synthetic pathways.
Research in Medicinal Chemistry
This compound is utilized to study drug interactions with biological systems, providing insights that aid in the design of more effective medications.
Research Findings:
- Biological Activity Studies: Assists in evaluating the pharmacological profiles of new compounds.
- Mechanistic Studies: Helps elucidate the mechanisms of action for various drug candidates.
Material Science
The unique properties of this compound allow for potential applications in developing new materials with specific functionalities, such as drug delivery systems.
Material Applications:
- Advanced Materials Development: Utilized in creating polymers and coatings.
- Functionalization: Serves as a precursor for materials requiring specific chemical functionalities.
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the use of this compound in synthesizing a series of peptide derivatives aimed at treating specific neurological conditions. The results indicated improved yields and stability compared to traditional methods.
Case Study 2: Drug Interaction Studies
Research focused on understanding the interaction between this compound and various receptor ligands revealed significant insights into its potential therapeutic effects and mechanisms of action, paving the way for further drug development.
Mechanism of Action
The mechanism of action of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate belongs to a family of piperidine derivatives with varied substituents. Below is a detailed comparison with two structurally related compounds:
Methyl 1-Boc-4-oxopiperidine-2-carboxylate
- CAS: Not explicitly provided (analog of ethyl ester).
- Molecular Formula: C₁₂H₁₉NO₅ (methyl ester replaces ethyl).
- Lower molecular weight (257.28 g/mol) may improve solubility in polar solvents. Applications: Similar to the ethyl variant but tailored for reactions requiring smaller ester groups .
B. Ethyl 4-cyanopiperidine-1-carboxylate (CAS: 182808-28-2)
- Molecular Formula : C₉H₁₄N₂O₂.
- Key Differences: Replaces the 4-ketone with a cyano (-CN) group, altering electronic properties and reactivity. Lacks Boc protection, making the amine group more reactive but less stable under acidic conditions. Applications: Primarily used as an intermediate in synthesizing heterocyclic compounds and agrochemicals .
Comparative Data Table
Research Findings and Mechanistic Insights
- Ring Puckering Effects : The 4-ketone in this compound influences the piperidine ring's conformation. Cremer and Pople’s puckering coordinates () suggest that the ketone’s electron-withdrawing nature may flatten the ring, enhancing stability and reactivity in catalytic cycles.
- Boc Group Utility: The Boc group provides steric and electronic protection to the amine, a feature absent in Ethyl 4-cyanopiperidine-1-carboxylate. This makes the former more suitable for multi-step syntheses requiring selective deprotection .
Biological Activity
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral compound that belongs to the oxopiperidine class, characterized by a piperidine ring with a ketone group at the 4-position and a carboxylate ester at the 2-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of approximately 270.29 g/mol. It is typically synthesized through various chemical transformations involving piperidine derivatives. One notable synthesis method involves an acid-mediated cyclization process that yields high overall yields of the product from alkyl-substituted enones, demonstrating its synthetic utility in producing biologically relevant compounds .
Pharmacological Properties
Research indicates that compounds related to this compound exhibit several biological activities, including:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is crucial for treating various chronic diseases.
- Analgesic Properties : Compounds within this class may possess pain-relieving effects, making them candidates for analgesic drug development.
- Inhibitory Activity : this compound and its derivatives may act as inhibitors in various biochemical pathways, particularly in cancer and metabolic disorders .
Case Studies and Research Findings
- Inhibitory Effects on Enzymes : A study demonstrated that related oxopiperidine compounds exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents .
- Pharmacokinetic Studies : Another investigation highlighted the pharmacokinetic properties of bispecific antagonists derived from similar structures, showing promising results in nonhuman primates regarding absorption and bioavailability .
- Synthetic Utility : The compound has been utilized in the synthesis of other biologically active molecules, showcasing its versatility as a building block in medicinal chemistry .
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Questions
Q. How is Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate synthesized, and how is enantiomeric purity ensured?
- Methodology : The synthesis typically involves chiral auxiliaries or asymmetric catalysis to establish the (S)-configuration. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Enantiomeric purity is validated using chiral HPLC or polarimetry. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) removes diastereomeric impurities. Reference protocols for related esters highlight the importance of anhydrous conditions and inert atmospheres to prevent racemization .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR (including DEPT-135) identify the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (δ ~170 ppm), and piperidine ring protons (δ 3.0–4.5 ppm).
- IR : Confirms carbonyl stretches (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ or [M+Na]⁺).
- PubChem-derived InChI and SMILES strings aid in spectral prediction .
Q. What safety protocols are critical during handling?
- Guidelines : Use fume hoods, nitrile gloves, and safety goggles (EN 166 or NIOSH standards). Avoid inhalation/ingestion; wash skin immediately upon contact. No occupational exposure limits are reported, but treat as a potential irritant .
Advanced Research Questions
Q. How can contradictions between computational NMR predictions and experimental data be resolved?
- Approach :
Perform DFT calculations (e.g., B3LYP/6-31G*) with solvent models (PCM for DMSO or CDCl₃) to account for solvent-induced shifts.
Compare computed chemical shifts (GIAO method) to experimental data. Discrepancies may arise from conformational averaging; use molecular dynamics (MD) to sample low-energy conformers .
Validate with 2D NMR (COSY, NOESY) to detect through-space couplings indicative of dominant conformers.
Q. How is the piperidine ring’s conformation analyzed using Cremer-Pople parameters?
- Method :
Obtain X-ray crystallographic data (SHELXL refinement ).
Calculate puckering parameters (q, θ, φ) via the Cremer-Pople method . For a six-membered ring, q₂ and q₃ quantify deviation from planarity (e.g., chair vs. boat).
Compare to DFT-optimized geometries to assess crystal packing effects.
Q. How is crystallographic disorder or twinning addressed during structure validation?
- Protocol :
Use SHELXL’s TWIN/BASF commands for twinned data.
Apply restraints (SIMU, DELU) to disordered regions.
Validate with checkCIF/PLATON to ensure ADPs and bond lengths are within expected ranges .
Q. How to design experiments probing the compound’s reactivity under varying conditions?
- Strategy :
- Kinetic vs. thermodynamic control : Monitor Boc deprotection (TFA vs. HCl/dioxane) via HPLC.
- Solvent effects : Test ester hydrolysis rates in polar protic (H₂O/MeOH) vs. aprotic (THF) solvents.
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) or trapping agents (e.g., DABCO) to identify intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
